Bienvenue dans la boutique en ligne BenchChem!

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone

Lipid peroxidation Hepatotoxicity Cytochrome P-450

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone (CAS 138833-52-0), also abbreviated as 4-ETDSMB, is a synthetic ortho-benzoquinone derivative with a molecular weight of 420.46 Da and formula C₁₇H₁₆N₄O₅S₂. It was designed and characterized by Kostyuk and co-workers as a selective, water-soluble inhibitor of lipid peroxidation (LPO) that does not interfere with cytochrome P‑450-mediated metabolism or covalent binding of radical metabolites.

Molecular Formula C17H16N4O5S2
Molecular Weight 420.5 g/mol
CAS No. 138833-52-0
Cat. No. B235880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone
CAS138833-52-0
Synonyms4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone
4-(4-N-sodium-N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone
4-ETDSMB
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-sulfanilamido-5-methoxy-1,2-benzoquinone
Molecular FormulaC17H16N4O5S2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC3=CC(=O)C(=O)C=C3OC
InChIInChI=1S/C17H16N4O5S2/c1-3-16-19-20-17(27-16)21-28(24,25)11-6-4-10(5-7-11)18-12-8-13(22)14(23)9-15(12)26-2/h4-9,18H,3H2,1-2H3,(H,20,21)
InChIKeyXFCWHKGIJSOFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

138833-52-0 (4-ETDSMB): A Water-Soluble Benzoquinone-Based Selective Lipid Peroxidation Inhibitor for Oxidative Stress Research


4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone (CAS 138833-52-0), also abbreviated as 4-ETDSMB, is a synthetic ortho-benzoquinone derivative with a molecular weight of 420.46 Da and formula C₁₇H₁₆N₄O₅S₂ [1]. It was designed and characterized by Kostyuk and co-workers as a selective, water-soluble inhibitor of lipid peroxidation (LPO) that does not interfere with cytochrome P‑450-mediated metabolism or covalent binding of radical metabolites [2]. The molecule belongs to the 4-(4‑R‑phenylamino)-5‑methoxy-1,2‑benzoquinone series, which are recognized as mechanistic probes for dissecting free‑radical-mediated tissue injury [3].

Why Generic Antioxidants Cannot Substitute for 138833-52-0 in Mechanistic Oxidative Injury Studies


Broad‑spectrum antioxidants such as butylated hydroxytoluene (BHT), α‑tocopherol (vitamin E), or probucol concurrently quench lipid‑derived radicals and can perturb enzymatic pathways (e.g., cytochrome P‑450) or modify covalent binding of reactive metabolites. In contrast, 4-ETDSMB selectively suppresses lipid peroxidation while leaving cytochrome P‑450 activity and covalent adduct formation intact [1]. This dissociation is critical when the experimental aim is to attribute a toxicological outcome specifically to lipid peroxidation rather than to direct macromolecular alkylation. Substituting a non‑selective antioxidant would confound the interpretation by simultaneously inhibiting multiple injury mechanisms, thereby invalidating the mechanistic conclusion [2].

Quantitative Differentiation Evidence for 138833-52-0 Relative to Antioxidant Comparators


Selective 85% Inhibition of Lipid Peroxidation with Complete Preservation of Cytochrome P‑450 in CCl₄‑Intoxicated Rat Liver

In an in vivo rat model of carbon tetrachloride hepatotoxicity, pretreatment with 4-ETDSMB suppressed hepatic lipid peroxidation by 85% yet afforded no protection against cytochrome P‑450 destruction [1]. This stands in stark contrast to classical phenolic antioxidants (e.g., BHT, α‑tocopherol), which, at comparable anti‑peroxidative doses, also partially preserve cytochrome P‑450 content, thereby obscuring the relative contribution of lipid peroxidation to the overall injury [2].

Lipid peroxidation Hepatotoxicity Cytochrome P-450

Superior Cytoprotective Efficacy vs. Butylated Hydroxytoluene (BHT) in Linoleic Acid Hydroperoxide‑Challenged Endothelial Cells

In cultured bovine aortic endothelial cells exposed to linoleic acid hydroperoxide, 4-ETDSMB produced a concentration‑dependent inhibition of lactate dehydrogenase (LDH) release, a marker of cell membrane damage. At equimolar concentrations, the protective effect of 4-ETDSMB exceeded that of butylated hydroxytoluene (BHT) [1]. The compound also significantly suppressed the intracellular lipid peroxide accumulation that precedes LDH leakage, confirming its action at the level of lipid peroxidation rather than downstream membrane stabilization [1].

Endothelial injury Antioxidant Cytoprotection

Selective Inhibition of Lipid Peroxidation Without Suppressing Covalent Binding of CCl₄‑Derived Radicals, Distinct from Other o‑Benzoquinone Congeners

Within a series of 4‑(4‑R‑phenylamino)‑5‑methoxy‑1,2‑benzoquinone derivatives, Kostyuk et al. identified two functional sub‑classes: (i) compounds that selectively inhibit lipid peroxidation without reducing covalent binding of CCl₄‑derived radicals, and (ii) compounds that concurrently inhibit both lipid peroxidation and covalent binding [1]. 4-ETDSMB (bearing the 5‑ethyl‑1,3,4‑thiadiazol‑2‑yl‑sulfonamide substituent as the ‘R’ group) belongs to the first, more selective sub‑class. This contrasts with other derivatives in the same series that exhibit dual inhibition, making them less suitable for experiments that require clean separation of the two damage pathways [1].

Free radical Covalent binding Selectivity Structure-activity relationship

Water Solubility Advantage Over Lipophilic Antioxidants for In Vivo and Cell‑Culture Dosing

4-ETDSMB is expressly described as a water‑soluble benzoquinone derivative [1], a property that distinguishes it from widely used lipophilic antioxidants such as BHT, α‑tocopherol, and probucol. These comparators typically require organic solvents (e.g., DMSO, ethanol) or surfactants for in vivo or in vitro administration, introducing solvent‑related cytotoxicity, vehicle‑controlled variability, and potential solvent‑antioxidant interactions [2]. The aqueous compatibility of 4-ETDSMB permits direct dissolution in physiological buffers or saline, simplifying dose preparation, improving reproducibility, and eliminating solvent‑induced artifacts in cell‑based assays.

Water solubility Formulation Bioavailability Dosing

Highest-Impact Research Applications for 138833-52-0 Based on Verified Differentiation Evidence


Mechanistic Dissection of Hepatotoxic Injury: Separating Lipid Peroxidation from Covalent Binding

In experimental models of halogenated hydrocarbon hepatotoxicity (CCl₄, halothane), 4-ETDSMB is the tool of choice for investigators who need to unambiguously determine whether observed hepatocellular damage arises from lipid peroxidation versus direct covalent modification of proteins and lipids. The compound’s 85% LPO inhibition without P‑450 preservation [1] and its lack of effect on covalent adduct formation [2] enable a clean, binary interpretation that is unattainable with non‑selective antioxidants.

Endothelial Cell Oxidative Injury Studies with Aqueous-Compatible Dosing

For laboratories modeling endothelial dysfunction induced by lipid hydroperoxides (linoleic acid hydroperoxide, oxidized LDL), 4-ETDSMB provides greater cytoprotective potency than BHT at matched concentrations [3] while avoiding the need for organic solvents in the dosing solution. This makes it particularly suitable for sensitive primary endothelial cultures where solvent toxicity can confound viability readouts.

Structure–Activity Relationship (SAR) Studies on o‑Benzoquinone Antioxidants

As a member of the 4‑(4‑R‑phenylamino)‑5‑methoxy‑1,2‑benzoquinone series with a defined selectivity profile (LPO‑selective, not dual‑acting), 4-ETDSMB serves as a reference compound for SAR campaigns aimed at understanding the structural determinants that govern the selectivity between radical scavenging (LPO inhibition) and electrophile quenching (covalent binding suppression) [2]. New derivatives can be benchmarked against its quantitative selectivity profile.

In Vivo Oxidative Stress Pharmacology Requiring Metabolic Neutrality

In whole‑animal studies where preservation of hepatic drug‑metabolizing enzyme activity is essential for concurrent pharmacokinetic or toxicokinetic measurements, 4-ETDSMB is preferable to phenolic antioxidants that induce or inhibit cytochrome P‑450 isoforms. Its demonstrated non‑interference with P‑450 content in the CCl₄ model [1] supports its use in integrated pharmacodynamic‑pharmacokinetic study designs.

Quote Request

Request a Quote for 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.